molecular formula C13H14N4O B15086764 5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one

5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15086764
M. Wt: 242.28 g/mol
InChI Key: JBJTWVKZXMRWBE-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, may exhibit unique properties due to the presence of the pyrrolidinylidene and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-2-phenyl-3H-pyrazol-3-one with pyrrolidine under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyrazolone ring or the pyrrolidinylidene group, leading to various reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolone core, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or halogen groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazolone core and the pyrrolidinylidene group may enable it to bind to active sites or modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-phenyl-3H-pyrazol-3-one
  • 4-(2-Pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-2-phenyl-4-(2-pyrrolidinyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of the amino, phenyl, and pyrrolidinylidene groups in 5-Amino-2-phenyl-4-(2-pyrrolidinylidene)-2,4-dihydro-3H-pyrazol-3-one may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with enhanced activity or selectivity.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

5-amino-4-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H14N4O/c14-12-11(10-7-4-8-15-10)13(18)17(16-12)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8,14H2

InChI Key

JBJTWVKZXMRWBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=C(NN(C2=O)C3=CC=CC=C3)N

Origin of Product

United States

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